

Application Notes for Flow Cytometry Analysis of CD39

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Compound of Interest

Compound Name: CI-39

Cat. No.: B15073255

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Introduction

CD39, also known as ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1), is a critical enzyme involved in the regulation of extracellular nucleotide signaling.[1][2] As an integral membrane protein, it functions as a homotetramer to hydrolyze extracellular ATP and ADP to AMP.[1][2] This activity, in conjunction with CD73, which further hydrolyzes AMP to adenosine, plays a pivotal role in modulating immune responses.[3] The conversion of pro-inflammatory ATP into immunosuppressive adenosine makes CD39 a key immune checkpoint and a target for cancer immunotherapy.[3][4][5] CD39 is expressed on a variety of immune cells, including B cells, monocytes, a subset of T cells, and dendritic cells, as well as on endothelial cells and some tumor cells.[1][2] Flow cytometry is an ideal method for the detection and quantification of CD39 expression on different cell populations.

Target: CD39 (ENTPD1)

- Full Name: Ectonucleoside triphosphate diphosphohydrolase 1
- Function: A key ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP, thereby regulating purinergic signaling and immune responses.[1][2]
- Mechanism of Action: By depleting extracellular ATP (a damage-associated molecular pattern that can act as a pro-inflammatory signal) and initiating the production of adenosine, CD39 shifts the tumor microenvironment towards an immunosuppressive state.[3][5]

Adenosine, through its receptors on immune cells, can inhibit the function of effector T cells and natural killer (NK) cells, and promote the activity of regulatory T cells (Tregs).[3]

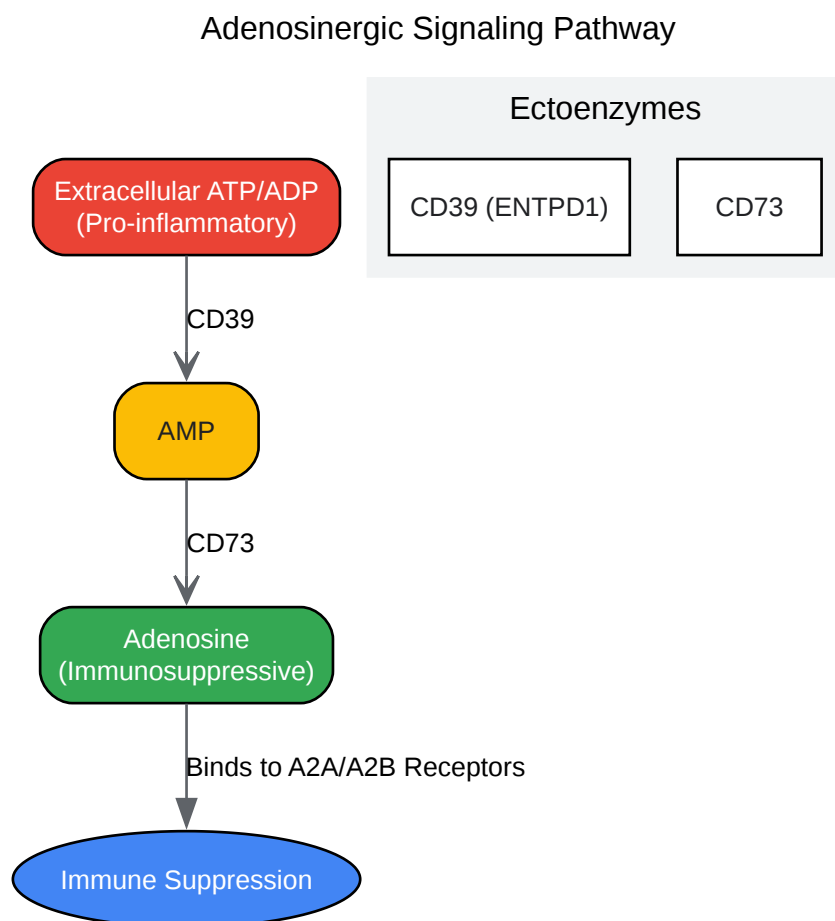
Data Summary

Quantitative analysis of CD39 expression is crucial for understanding its role in various physiological and pathological conditions. The following table summarizes representative data on the percentage of CD39-expressing cells within specific immune cell populations. Note that expression levels can vary depending on the activation state of the cells and the specific tissue microenvironment.

Cell Type	Marker	Percentage of CD39+ Cells	Species	Reference
Regulatory T cells (Tregs)	CD4+Foxp3+	25-45%	Human	[1]
B cells	CD19+	Variable	Human	[2]
Monocytes	CD14+	Weaker Expression	Human	[2]
Activated T cells	CD3+	Induced upon activation	Human	[2]

Signaling Pathway

The adenosinergic pathway, in which CD39 is the rate-limiting enzyme, is a key regulator of immune homeostasis. The following diagram illustrates the central role of CD39 in converting pro-inflammatory ATP to immunosuppressive adenosine.



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Caption: Role of CD39 in the Adenosinergic Pathway.

Detailed Flow Cytometry Protocol for Cell Surface Staining of CD39

This protocol provides a step-by-step guide for the immunofluorescent staining of cell surface CD39 for analysis by flow cytometry.

Materials

- Antibodies:
 - Fluorochrome-conjugated anti-human CD39 monoclonal antibody (e.g., PE-conjugated A1 clone).

- Fluorochrome-conjugated isotype control antibody.
- Antibodies for other cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8, CD19, Foxp3).
- Buffers and Reagents:
 - Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide).
 - Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
 - Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).
 - (Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™).
- Equipment:
 - Flow cytometer.
 - Vortex mixer.
 - Centrifuge.
 - Micropipettes and tips.
 - Flow cytometry tubes or 96-well plates.

Experimental Workflow

Caption: Step-by-step workflow for CD39 flow cytometry.

Protocol

1. Cell Preparation

- For Peripheral Blood Mononuclear Cells (PBMCs):

- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs twice with cold PBS.
- Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and adjust the cell concentration to 1×10^7 cells/mL.
- For Whole Blood:
 - Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
 - Proceed directly to the staining step. RBC lysis will be performed after staining.
- For Cultured Cells:
 - Harvest cells and wash them twice with cold PBS.
 - Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and adjust the cell concentration to 1×10^7 cells/mL.

2. (Optional) Fc Receptor Blocking

- To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

3. Antibody Staining

- Aliquot 100 μ L of the cell suspension (containing 1×10^6 cells) into flow cytometry tubes.
- Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD39 antibody and any other cell surface marker antibodies to the appropriate tubes.
- For the isotype control, add the same concentration of the corresponding fluorochrome-conjugated isotype control antibody to a separate tube.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

4. Wash

- Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C.
- Decant the supernatant.
- Repeat the wash step once.

5. (For Whole Blood Samples) Red Blood Cell Lysis

- After the final wash and decanting, resuspend the cell pellet in the residual volume.
- Add 2 mL of 1X RBC Lysis Buffer to each tube.
- Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
- Centrifuge at 300-400 x g for 5 minutes.
- Decant the supernatant and wash the remaining cells once with Flow Cytometry Staining Buffer.

6. Viability Staining (if not using a fixable viability dye)

- Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
- Add a viability dye according to the manufacturer's instructions (e.g., 5 µL of 7-AAD or PI).
- Incubate for 5-10 minutes at room temperature in the dark just before acquisition.

7. Acquisition

- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
- Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

8. Data Analysis

- Gate on the cell population of interest based on forward and side scatter properties.
- Exclude doublets and dead cells (if a viability dye was used).
- Analyze the expression of CD39 on the target cell populations. Use the isotype control to set the gate for positive staining.

Important Considerations

- **Antibody Titration:** It is crucial to titrate each new antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
- **Controls:** Always include the following controls in your experiment:
 - **Unstained cells:** To assess autofluorescence.
 - **Isotype control:** To control for non-specific antibody binding.
 - **Fluorescence Minus One (FMO) controls:** Essential for accurate gating in multicolor experiments.
- **Viability Dye:** The use of a viability dye is highly recommended to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
- **Temperature:** Perform all staining and wash steps at 4°C to minimize antibody internalization and cell metabolism.
- **Light Protection:** Protect fluorochrome-conjugated antibodies from light to prevent photobleaching.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CD39 Proteins | Thermo Fisher Scientific [thermofisher.com]
- 3. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the mechanism of anti-CD39 immune checkpoint therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What CD39 inhibitors are in clinical trials currently? [synapse.patsnap.com]
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